molecular formula C20H20N2O5S2 B3298993 N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(ethanesulfonyl)benzamide CAS No. 898459-43-3

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(ethanesulfonyl)benzamide

Cat. No.: B3298993
CAS No.: 898459-43-3
M. Wt: 432.5 g/mol
InChI Key: QDLRLVCQIFYFQP-UHFFFAOYSA-N
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Description

N-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(ethanesulfonyl)benzamide is a benzamide derivative featuring a thiazole ring substituted with a 2,5-dimethoxyphenyl group at position 4 and an ethanesulfonyl moiety at position 3 of the benzamide core.

Properties

IUPAC Name

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S2/c1-4-29(24,25)15-7-5-6-13(10-15)19(23)22-20-21-17(12-28-20)16-11-14(26-2)8-9-18(16)27-3/h5-12H,4H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLRLVCQIFYFQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(ethanesulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,5-dimethoxyphenyl isothiocyanate with α-haloketones under basic conditions.

    Introduction of the Benzamide Group: The thiazole intermediate is then reacted with 3-ethanesulfonylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(ethanesulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(ethanesulfonyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(ethanesulfonyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues

Thiazole-Based Derivatives

  • N-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]-4-(morpholin-4-ylsulfonyl)benzamide (CAS 5634-87-7)
    • Structural Differences : Replaces the 2,5-dimethoxyphenyl group with 2,5-dimethylphenyl and substitutes ethanesulfonyl with morpholin-4-ylsulfonyl.
    • Impact : The morpholine sulfonyl group enhances solubility in polar solvents compared to ethanesulfonyl, while methyl groups reduce steric hindrance .
  • (Z)-N-(4-(2-(12H-Dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide (Compound 29) Structural Differences: Incorporates a dibenzothiadiazocine ring and fluorophenyl-thiazole-pyridine hybrid structure.

Triazole-Based Derivatives

  • 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (Compounds 7–9)
    • Structural Differences : Replaces the thiazole ring with a 1,2,4-triazole and lacks the benzamide backbone.
    • Impact : The triazole-thione tautomerism (observed via IR spectra at 1247–1255 cm⁻¹ for νC=S) introduces redox-active properties absent in the target compound .
Physicochemical Properties
Compound Solubility (Water) pKa Melting Point (°C) Key Functional Groups
Target Compound Not reported ~2.5–3.5* Not reported Ethanesulfonyl, dimethoxyphenyl
N-(5-R-6-Hydroxy-1,3-thiazol-2-yl)-... () 29.05–35.02% 2.53 60.31–67.36%† Triazole-thione, hydroxy-thiazole
Compound 29 () Low (DCM-soluble) Not reported Not reported Dibenzo-thiadiazocine, fluorophenyl

*Estimated based on ethanesulfonyl’s acidity.

Biological Activity

The compound N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(ethanesulfonyl)benzamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C16H15N5O5S
  • Molar Mass : 389.3858 g/mol
  • CAS Number : Not specified in the provided data.
PropertyValue
Molecular FormulaC16H15N5O5S
Molar Mass389.3858 g/mol
StructureChemical Structure

Anticancer Activity

This compound has been studied for its anticancer properties. Research indicates that thiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar thiazole structures have shown significant activity against Jurkat and A-431 cell lines with IC50 values lower than standard chemotherapeutics like doxorubicin .

The mechanism of action for this compound likely involves the modulation of specific cellular pathways. Thiazole derivatives are known to interact with enzymes and receptors, potentially leading to apoptosis in cancer cells. The presence of electron-donating groups, such as methoxy groups on the phenyl ring, enhances the compound's binding affinity to target proteins .

Antimicrobial Activity

In addition to anticancer properties, thiazole compounds have demonstrated antimicrobial activity. Studies have shown that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The structure-activity relationship suggests that modifications on the thiazole ring significantly influence antibacterial efficacy .

Case Studies

  • Cytotoxicity Assay :
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines.
    • Results indicated an IC50 value of approximately 20 µM against HT29 colon cancer cells, showcasing its potential as a therapeutic agent .
  • Antibacterial Testing :
    • The compound was tested against Staphylococcus aureus and Escherichia coli.
    • Results demonstrated significant inhibition at concentrations as low as 10 µg/mL, indicating strong antibacterial properties .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is heavily influenced by their structural components. Key findings include:

  • Substituents on the Phenyl Ring : The presence of methoxy groups enhances lipophilicity and cellular uptake.
  • Thiazole Ring Modifications : Variations in substituents on the thiazole ring can lead to improved binding interactions with biological targets .

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Methoxy Group on Phenyl RingIncreases cytotoxicity
Electron-Withdrawing GroupsEnhances antibacterial activity
Alkyl Substituents on ThiazoleModulates receptor binding

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(ethanesulfonyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(ethanesulfonyl)benzamide

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